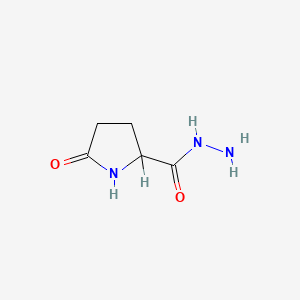
potassium 2-chloro-4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-chloro-4-fluorobenzoate is an organic compound with the molecular formula C7H3ClFKO2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 2-chloro-4-fluorobenzoate can be synthesized through several methods. One common approach involves the diazotization of 2-chloro-4-fluoroaniline, followed by a reaction with cuprous cyanide to form 2-chloro-4-fluorobenzonitrile. This intermediate is then hydrolyzed under acidic conditions to yield 2-chloro-4-fluorobenzoic acid, which is subsequently neutralized with potassium hydroxide to form this compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using environmentally friendly reagents and optimized reaction conditions to ensure high yield and purity. The process avoids the use of expensive noble metal catalysts and highly toxic reagents, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzoates.
Oxidation: Products include 2-chloro-4-fluorobenzoic acid.
Reduction: Products include 2-chloro-4-fluorobenzyl alcohol.
Coupling Reactions: Products include biaryl compounds.
Aplicaciones Científicas De Investigación
Potassium 2-chloro-4-fluorobenzoate has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of potassium 2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways. The compound’s fluorine atom plays a crucial role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 2-chlorobenzoate
- Potassium 4-fluorobenzoate
- Potassium 2-bromo-4-fluorobenzoate
Uniqueness
Potassium 2-chloro-4-fluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. This dual substitution enhances its reactivity and makes it a valuable intermediate in various chemical reactions and applications.
Propiedades
Número CAS |
1803608-01-6 |
|---|---|
Fórmula molecular |
C7H3ClFKO2 |
Peso molecular |
212.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



